molecular formula C4H7Cl2NO B13801156 N,N-Bis(chloromethyl)acetamide CAS No. 56343-50-1

N,N-Bis(chloromethyl)acetamide

Cat. No.: B13801156
CAS No.: 56343-50-1
M. Wt: 156.01 g/mol
InChI Key: IEKRAJMVKUYCNE-UHFFFAOYSA-N
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Description

N,N-Bis(chloromethyl)acetamide is an organic compound with the molecular formula C4H7Cl2NO. It is a derivative of acetamide where two hydrogen atoms on the nitrogen are replaced by chloromethyl groups. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Bis(chloromethyl)acetamide can be synthesized through the reaction of acetamide with formaldehyde and hydrochloric acid. The reaction typically involves the following steps:

  • Acetamide is dissolved in a suitable solvent such as water or ethanol.
  • Formaldehyde is added to the solution.
  • Hydrochloric acid is introduced to the mixture, leading to the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: N,N-Bis(chloromethyl)acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted acetamides
  • N-oxides
  • Reduced acetamides

Scientific Research Applications

N,N-Bis(chloromethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Investigated for potential use in drug development and as a reagent in pharmaceutical synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Bis(chloromethyl)acetamide involves its reactivity with nucleophiles. The chloromethyl groups are highly reactive, allowing the compound to form covalent bonds with various nucleophilic sites. This reactivity is exploited in chemical syntheses and modifications of biomolecules.

Comparison with Similar Compounds

  • N,N-Bis(bromomethyl)acetamide
  • N,N-Bis(iodomethyl)acetamide
  • N,N-Bis(chloromethyl)formamide

Comparison: N,N-Bis(chloromethyl)acetamide is unique due to its specific reactivity profile and the stability of the chloromethyl groups. Compared to its bromomethyl and iodomethyl analogs, it is less reactive but more stable, making it suitable for applications requiring controlled reactivity. The formamide derivative, on the other hand, has different electronic properties due to the formyl group, leading to variations in reactivity and applications.

Properties

CAS No.

56343-50-1

Molecular Formula

C4H7Cl2NO

Molecular Weight

156.01 g/mol

IUPAC Name

N,N-bis(chloromethyl)acetamide

InChI

InChI=1S/C4H7Cl2NO/c1-4(8)7(2-5)3-6/h2-3H2,1H3

InChI Key

IEKRAJMVKUYCNE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCl)CCl

Origin of Product

United States

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